N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide is a complex organic compound that features a 1,3,4-oxadiazole ring, a chlorophenyl group, and a dibutylsulfamoyl benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and appropriate coupling reactions.
Attachment of the dibutylsulfamoyl group: This is usually done through sulfonation reactions where dibutylamine reacts with sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide exerts its effects involves interaction with various molecular targets:
Molecular Targets: Enzymes, nucleic acids, and proteins.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA synthesis, and interference with protein function.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
- N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfamoyl)benzamide
Uniqueness
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O4S/c1-3-5-15-28(16-6-4-2)33(30,31)18-13-11-17(12-14-18)21(29)25-23-27-26-22(32-23)19-9-7-8-10-20(19)24/h7-14H,3-6,15-16H2,1-2H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGBXVTYFJQWBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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